1-(Methoxymethoxy)-4-(trifluoromethyl)benzene
Overview
Description
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a methoxymethoxy group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical trifluoromethylation mechanism.
Biochemical Pathways
The trifluoromethylation process is known to affect carbon-centered radical intermediates . This suggests that the compound may influence pathways involving these intermediates.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds , which could potentially impact the bioavailability of this compound.
Result of Action
The trifluoromethylation process is known to result in the formation of carbon-centered radical intermediates , which could potentially lead to various downstream effects.
Action Environment
The trifluoromethylation process is known to be influenced by various factors, including the presence of other functional groups and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable benzene derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired trifluoromethylated product .
Industrial Production Methods: Industrial production of this compound often involves large-scale trifluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties, such as increased metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and specialty materials, benefiting from the trifluoromethyl group’s electron-withdrawing effects
Comparison with Similar Compounds
- 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene
- 1-(Methoxymethoxy)-2-(trifluoromethyl)benzene
- 1-(Methoxymethoxy)-4-(difluoromethyl)benzene
Comparison: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the trifluoromethyl group in the para position can lead to distinct electronic effects, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVUGKXYBUTSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451718 | |
Record name | 1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174265-24-8 | |
Record name | 1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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